Diethyl 4-chloroquinoline-2,6-dicarboxylate
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Description
Diethyl 4-chloroquinoline-2,6-dicarboxylate is a useful research compound. Its molecular formula is C15H14ClNO4 and its molecular weight is 307.73 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of Diethyl 4-chloroquinoline-2,6-dicarboxylate can be achieved through a multi-step process involving the reaction of various starting materials.
Starting Materials
2,6-dichloroquinoline, diethyl malonate, potassium carbonate, ethyl iodide, acetic anhydride, sodium hydroxide, hydrochloric acid, wate
Reaction
Step 1: 2,6-dichloroquinoline is reacted with diethyl malonate in the presence of potassium carbonate to form Diethyl 2,6-dichloroquinoline-4-carboxylate., Step 2: Diethyl 2,6-dichloroquinoline-4-carboxylate is then reacted with ethyl iodide in the presence of sodium hydroxide to form Diethyl 4-iodoquinoline-2,6-dicarboxylate., Step 3: Diethyl 4-iodoquinoline-2,6-dicarboxylate is then reacted with acetic anhydride to form Diethyl 4-acetoxyquinoline-2,6-dicarboxylate., Step 4: Diethyl 4-acetoxyquinoline-2,6-dicarboxylate is finally reacted with hydrochloric acid and water to form Diethyl 4-chloroquinoline-2,6-dicarboxylate.
properties
IUPAC Name |
diethyl 4-chloroquinoline-2,6-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO4/c1-3-20-14(18)9-5-6-12-10(7-9)11(16)8-13(17-12)15(19)21-4-2/h5-8H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCGZXDXRZCZTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301184717 |
Source
|
Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 4-chloroquinoline-2,6-dicarboxylate | |
CAS RN |
2007921-01-7 |
Source
|
Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2007921-01-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Quinolinedicarboxylic acid, 4-chloro-, 2,6-diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301184717 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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